molecular formula C9H6F2N2 B12994125 1-(2,5-Difluorophenyl)-1H-imidazole

1-(2,5-Difluorophenyl)-1H-imidazole

Cat. No.: B12994125
M. Wt: 180.15 g/mol
InChI Key: NDFMNNZHNSNJED-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,5-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Ammonium acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Imidazolium salts.

    Reduction Products: Dihydroimidazole derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 1-(3,5-Difluorophenyl)-1H-imidazole
  • 1-(2,4-Difluorophenyl)-1H-imidazole
  • 1-(2,5-Difluorophenyl)-3-methyl-1H-imidazole

Comparison: 1-(2,5-Difluorophenyl)-1H-imidazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

1-(2,5-difluorophenyl)imidazole

InChI

InChI=1S/C9H6F2N2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H

InChI Key

NDFMNNZHNSNJED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CN=C2)F

Origin of Product

United States

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